HenridilactoneA
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Overview
Description
HenridilactoneA is a naturally occurring compound found in certain plant species. It belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HenridilactoneA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the lactone ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: HenridilactoneA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted lactones, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: HenridilactoneA is being investigated for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of HenridilactoneA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Artemisinin: Known for its antimalarial properties.
Parthenolide: Exhibits anti-inflammatory and anticancer activities.
Costunolide: Another sesquiterpene lactone with diverse biological effects.
Properties
Molecular Formula |
C29H34O10 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(1S,3R,10S,15S,17R,18S,21R,22S,23R,25S,29S)-23-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacos-12-ene-5,14,19,24-tetrone |
InChI |
InChI=1S/C29H34O10/c1-12-18-19(35-22(12)32)17-20-25(4,23(33)26(17,5)34)8-9-27-11-28-14(24(2,3)36-15(28)10-16(30)37-28)7-6-13(27)21(31)29(20,38-18)39-27/h6,12,14-15,17-20,34H,7-11H2,1-5H3/t12-,14-,15?,17+,18+,19+,20-,25-,26+,27-,28+,29-/m0/s1 |
InChI Key |
OQVDYQZQKJDATC-TUXHHIMFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@H]4[C@](CC[C@]56C[C@@]78[C@@H](CC=C5C(=O)[C@@]4(O2)O6)C(OC7CC(=O)O8)(C)C)(C(=O)[C@]3(C)O)C)OC1=O |
Canonical SMILES |
CC1C2C(C3C4C(CCC56CC78C(CC=C5C(=O)C4(O2)O6)C(OC7CC(=O)O8)(C)C)(C(=O)C3(C)O)C)OC1=O |
Origin of Product |
United States |
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